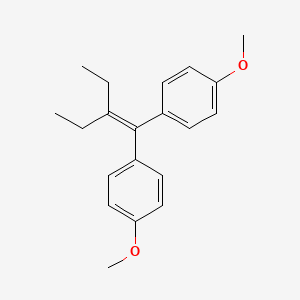
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-Ethylphenyl)chinolin-4-yl)-N2,N2-dimethylethan-1,2-diamin-hydrochlorid ist eine komplexe organische Verbindung, die zur Klasse der Chinolinderivate gehört. Chinolinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie häufig eingesetzt. Insbesondere diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen Potenzial gezeigt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N1-(2-(4-Ethylphenyl)chinolin-4-yl)-N2,N2-dimethylethan-1,2-diamin-hydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit dem Chinolinkern. Häufige Synthesewege umfassen:
Skraup-Synthese: Dieses Verfahren beinhaltet die Cyclisierung von Anilinderivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels.
Doebner-Von-Miller-Synthese: Dieses Verfahren verwendet Anilin und β-Ketoester unter sauren Bedingungen, um den Chinolinring zu bilden.
Friedländer-Synthese: Dies beinhaltet die Kondensation von 2-Aminobenzaldehyd mit Ketonen.
Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, können je nach gewünschter Ausbeute und Reinheit des Endprodukts variieren .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Kosteneffizienz zu erzielen. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine konstante Qualität und Skalierbarkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N1-(2-(4-Ethylphenyl)chinolin-4-yl)-N2,N2-dimethylethan-1,2-diamin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können auftreten, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolin-N-Oxide ergeben, während die Reduktion verschiedene reduzierte Chinolinderivate ergeben kann .
Wissenschaftliche Forschungsanwendungen
N1-(2-(4-Ethylphenyl)chinolin-4-yl)-N2,N2-dimethylethan-1,2-diamin-hydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Für sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Sie kann an DNA oder Proteine binden und deren Funktion hemmen, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren .
Wissenschaftliche Forschungsanwendungen
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Die Stammverbindung mit einer einfacheren Struktur.
4-Hydroxychinolin: Bekannt für seine antimikrobiellen Eigenschaften.
Ciprofloxacin: Ein Fluorchinolon-Antibiotikum mit einem ähnlichen Chinolinkern.
Einzigartigkeit
N1-(2-(4-Ethylphenyl)chinolin-4-yl)-N2,N2-dimethylethan-1,2-diamin-hydrochlorid ist einzigartig aufgrund seiner spezifischen Substitutionen am Chinolinring, die im Vergleich zu anderen Chinolinderivaten unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen .
Eigenschaften
CAS-Nummer |
853349-65-2 |
|---|---|
Molekularformel |
C21H26ClN3 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20;/h5-12,15H,4,13-14H2,1-3H3,(H,22,23);1H |
InChI-Schlüssel |
UFXRSPKZZVWXJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



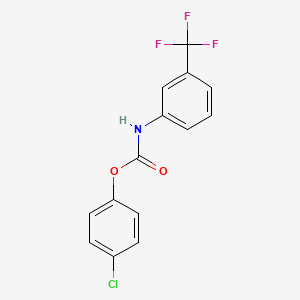
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


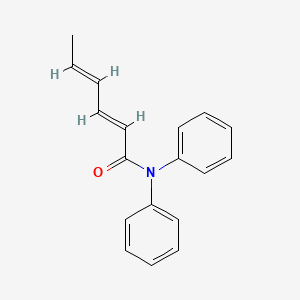
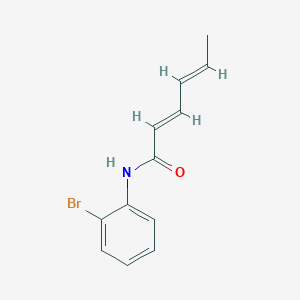

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
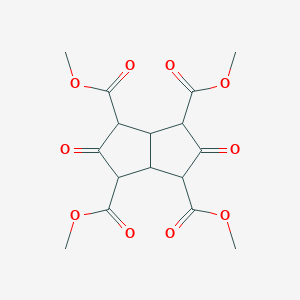
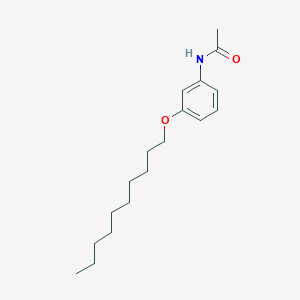
![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

